molecular formula C31H28ClF3N6O6S B611281 Telotristat besilate CAS No. 1374745-52-4

Telotristat besilate

Cat. No. B611281
M. Wt: 705.1
InChI Key: WYZQOTLDKIRRDC-VNJAQMQMSA-N
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Description

Telotristat besilate, also known as Telotristat ethyl, is a medication used in combination with somatostatin analog (SSA) therapy to treat carcinoid syndrome diarrhea . It belongs to a class of medications called antidiarrheal agents . It works by blocking the formation of a certain natural substance in the body that is released by the carcinoid tumors and causes diarrhea .


Synthesis Analysis

Telotristat ethyl is a prodrug of telotristat, which is an inhibitor of tryptophan hydroxylase . It is formulated as telotristat etiprate — a hippurate salt of telotristat ethyl . The synthesis of Telotristat besilate involves a series of chemical reactions, but the exact process is proprietary and not publicly available .


Molecular Structure Analysis

The molecular formula of Telotristat besilate is C25H22ClF3N6O3 . It has a molecular weight of 546.93 . The exact molecular structure is complex and involves various chemical bonds and interactions .


Chemical Reactions Analysis

Telotristat ethyl is hydrolyzed via carboxylesterases to the metabolite telotristat (active); telotristat is further metabolized . The exact chemical reactions involved in these processes are complex and involve multiple steps .


Physical And Chemical Properties Analysis

Telotristat besilate is a solid compound . It is soluble in DMSO at 33.33 mg/mL with ultrasonic assistance . It should be stored at -20°C for 3 years or at 4°C for 2 years in powder form .

Scientific Research Applications

Tryptophan Hydroxylase Inhibition in Carcinoid Syndrome

Telotristat besilate, as a tryptophan hydroxylase inhibitor, has been extensively studied for its effectiveness in carcinoid syndrome, particularly in reducing bowel movement frequency and urinary 5-hydroxyindole acetic acid levels. Significant findings include:

  • Telotristat ethyl, administered orally, led to a significant reduction in bowel movement frequency among patients with carcinoid syndrome not adequately controlled by somatostatin analogs (Kulke et al., 2017).
  • In the TELECAST phase 3 trial, telotristat ethyl was effective and well tolerated in patients with carcinoid syndrome, demonstrating significant reductions in urinary 5-hydroxyindoleacetic acid (Pavel et al., 2018).

Patient Experience and Quality of Life

Studies have also focused on understanding patient experiences with carcinoid syndrome and their response to telotristat ethyl:

  • Patient interviews revealed significant impacts of high bowel movement frequency on well-being, with telotristat ethyl showing clinically meaningful reductions in symptom severity (Anthony et al., 2017).

Long-Term Safety and Efficacy

Long-term studies have been conducted to assess the safety and efficacy of telotristat ethyl:

  • The TELEPATH study demonstrated that long-term treatment with telotristat ethyl was well-tolerated and associated with sustained improvement in quality of life scores in patients with carcinoid syndrome (Hörsch et al., 2021).

Potential Applications Beyond Carcinoid Syndrome

Research has also explored the potential of telotristat besilate in other areas:

  • A study on rheumatoid arthritis demonstrated that telotristat etiprate could have anti-inflammatory effects, potentially affecting the MAPK signaling pathway and improving RA (Zhang et al., 2023).

Safety And Hazards

Telotristat ethyl may cause serious side effects. Patients should stop using it and call their doctor at once if they experience severe constipation or severe or worsening stomach pain . Common side effects may include nausea, loss of appetite, gas, headache, depressed mood, swelling in hands or feet, fever, or abnormal liver function tests .

properties

IUPAC Name

(2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid;benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClF3N6O3.C6H6O3S/c1-13-8-9-35(34-13)20-11-16(26)6-7-17(20)22(25(27,28)29)38-21-12-19(32-24(31)33-21)15-4-2-14(3-5-15)10-18(30)23(36)37;7-10(8,9)6-4-2-1-3-5-6/h2-9,11-12,18,22H,10,30H2,1H3,(H,36,37)(H2,31,32,33);1-5H,(H,7,8,9)/t18-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZQOTLDKIRRDC-VNJAQMQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28ClF3N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

705.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Telotristat besilate

CAS RN

1374745-52-4
Record name Telotristat besilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374745524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TELOTRISTAT BESILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NUK2IW1VH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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